![molecular formula C11H10N6 B11047799 5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine](/img/structure/B11047799.png)
5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine is a heterocyclic compound that belongs to the class of imidazo-triazines. This compound is characterized by its fused ring structure, which includes both imidazole and triazine rings. The presence of these rings imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3(5)-amino-1,2,4-triazoles with suitable reagents to form the desired imidazo-triazine structure . The reaction conditions often include the use of concentrated hydrochloric acid and heating under reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antifungal activity may involve the inhibition of key enzymes in fungal cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Known for their antifungal and anticancer properties.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial and antiviral activities.
Uniqueness
5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine is unique due to its fused ring structure, which combines the properties of both imidazole and triazine rings. This structural feature imparts enhanced stability and reactivity, making it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C11H10N6 |
---|---|
Molekulargewicht |
226.24 g/mol |
IUPAC-Name |
5-phenylimidazo[5,1-f][1,2,4]triazine-4,7-diamine |
InChI |
InChI=1S/C11H10N6/c12-10-9-8(7-4-2-1-3-5-7)16-11(13)17(9)15-6-14-10/h1-6H,(H2,13,16)(H2,12,14,15) |
InChI-Schlüssel |
LKNOEVJDXRMVJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=NN3C(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.